Ethyl(methyl)(piperidin-4-ylmethyl)amine
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Overview
Description
Ethyl(methyl)(piperidin-4-ylmethyl)amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(methyl)(piperidin-4-ylmethyl)amine typically involves the reaction of piperidine derivatives with ethyl and methyl groups. One common method is the reductive amination of piperidine with ethyl and methyl amines under catalytic hydrogenation conditions . Another approach involves the use of glutaric dialdehyde and aniline derivatives in the presence of a ruthenium(II) catalyst for double reductive amination .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions and microwave-assisted synthesis to enhance yield and efficiency. These methods allow for the large-scale production of the compound with high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Ethyl(methyl)(piperidin-4-ylmethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted piperidine derivatives .
Scientific Research Applications
Ethyl(methyl)(piperidin-4-ylmethyl)amine has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl(methyl)(piperidin-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as an agonist or antagonist at various receptor sites, influencing neurotransmitter release and uptake. It may also inhibit certain enzymes, leading to altered metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic structure similar to Ethyl(methyl)(piperidin-4-ylmethyl)amine but without the ethyl and methyl substitutions.
Methylpiperidine: Similar to this compound but with only a methyl group attached.
Ethylpiperidine: Similar to this compound but with only an ethyl group attached.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-methyl-N-(piperidin-4-ylmethyl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-11(2)8-9-4-6-10-7-5-9/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPGXZXKSMHPCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CC1CCNCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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